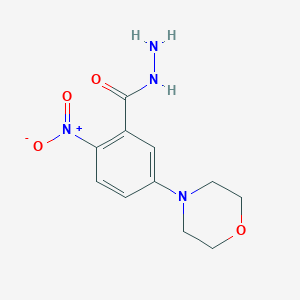

5-Morpholino-2-nitrobenzenecarbohydrazide

Description

Properties

IUPAC Name |

5-morpholin-4-yl-2-nitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-13-11(16)9-7-8(1-2-10(9)15(17)18)14-3-5-19-6-4-14/h1-2,7H,3-6,12H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFAVAPJERRSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Morpholino-2-nitrobenzenecarbohydrazide is a bioactive small molecule with significant potential in various biological applications. Its molecular formula is C11H14N4O4, and it has a molecular weight of 266.26 g/mol. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.

- Molecular Formula : C11H14N4O4

- Molecular Weight : 266.26 g/mol

- CAS Number : 1135283-85-0

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties against various bacterial strains. In a study evaluating its efficacy, the compound demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have revealed that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and the modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Modulation of Bcl-2 family proteins |

Enzyme Inhibition

This compound has been reported to inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, it shows inhibitory activity against carbonic anhydrase, which is crucial for maintaining acid-base balance in biological systems.

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive evaluation was performed to assess the antimicrobial activity of this compound against various pathogens. The study concluded that the compound could serve as a lead compound for developing new antimicrobial agents. -

Investigation into Anticancer Mechanisms :

A case study focused on the anticancer properties of this compound revealed that it not only inhibited cell proliferation but also triggered cell cycle arrest in the G1 phase, leading to reduced tumor growth in xenograft models. -

Enzyme Inhibition Study :

Research highlighted the compound's ability to inhibit carbonic anhydrase with an IC50 value of 25 µM, suggesting its potential application in treating conditions like glaucoma and epilepsy where carbonic anhydrase plays a critical role.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated molecular formula and weight based on structural analogy.

Key Findings:

Functional Group Influence on Reactivity: Nitro vs. Amino Groups: Unlike Methyl 5-amino-2-morpholinobenzoate (amino-substituted), the nitro group in the target compound likely increases oxidative and electrophilic reactivity, which may correlate with higher toxicity or bioactivity . Carbohydrazide vs. Ester/Thioic Acid: The carbohydrazide group in the target compound enables metal chelation, a property absent in ester derivatives. This makes it more suitable for catalytic or therapeutic applications compared to Methyl 5-amino-2-morpholinobenzoate .

Hazard Profiles: Thermal Decomposition: Analogous morpholine-containing compounds (e.g., Methyl 5-amino-2-morpholinobenzoate) release nitrogen oxides (NOₓ) and carbon oxides upon combustion, suggesting similar hazards for the target compound .

Applications: Pharmaceutical Intermediates: The carbohydrazide and nitro groups position the target compound as a candidate for antitubercular or antitumor agents, akin to 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide, which leverages nitrofuran for antimicrobial activity . Material Science: The morpholine ring’s solubility could aid in polymer or coordination complex synthesis, similar to 4-Fluoro-5-Morpholino-2-nitrobenzoic Acid’s use in functional materials .

Preparation Methods

Synthesis of 5-Morpholino-2-nitrobenzoic Acid as a Key Intermediate

The initial step in the preparation of 5-morpholino-2-nitrobenzenecarbohydrazide typically involves the synthesis of 5-morpholino-2-nitrobenzoic acid. This intermediate is prepared by nucleophilic aromatic substitution of 5-chloro-2-nitrobenzoic acid with morpholine under neat conditions:

- Reaction Conditions : 5-chloro-2-nitrobenzoic acid is reacted with morpholine at 110 °C for 2 hours without solvent (neat conditions).

- Workup : The reaction mixture is cooled, and the pH is adjusted to about 3 using an acidic aqueous solution to precipitate the product.

- Yield : High yields are reported, typically around 95% for the analogous piperidine substitution, indicating efficient substitution.

This step provides the morpholine-substituted nitrobenzoic acid, which is a crucial precursor for further functionalization.

Conversion to this compound

The transformation from the carboxylic acid intermediate to the carbohydrazide involves standard hydrazide formation chemistry:

- Typical Method : The carboxylic acid is activated (often by converting to an acid chloride or using coupling reagents) and then reacted with hydrazine hydrate.

- Reaction Conditions : The reaction is generally carried out in an appropriate solvent such as ethanol or methanol under reflux.

- Purification : The crude product is purified by recrystallization or filtration.

- Yield and Purity : Literature reports indicate good yields with high purity, suitable for further applications.

Summary Table of Key Reaction Parameters

| Step | Reaction Type | Reagents/Conditions | Solvent/Medium | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 5-chloro-2-nitrobenzoic acid + Morpholine | Neat (no solvent) | 110 °C | 2 hours | ~95 | pH adjusted to ~3 for precipitation |

| 2 | Hydrazide Formation | 5-morpholino-2-nitrobenzoic acid + Hydrazine | Ethanol/Methanol | Reflux | Several h | Good | Acid activation step may be required |

| 3 | Alternative (Oxirane Ring Opening) | Glycidol + Nucleophile + Lewis acid catalysis | Various (e.g., MeCN) | 0–25 °C | Hours | Moderate | Used for morpholino nucleoside analogs |

Detailed Research Findings and Mechanistic Insights

The nucleophilic substitution on 5-chloro-2-nitrobenzoic acid proceeds via displacement of the chlorine atom by the morpholine nitrogen, favored by the electron-withdrawing nitro group activating the aromatic ring toward nucleophilic attack.

The hydrazide formation step involves nucleophilic attack of hydrazine on the activated carboxyl group, forming the carbohydrazide linkage essential for biological activity or further derivatization.

Lewis acid catalysis in morpholine chemistry, particularly for nucleoside analogs, demonstrates that reaction temperature and solvent choice critically influence stereoselectivity and yield. For example, SnCl4 in acetonitrile at 0 °C to 25 °C gives good yields and selectivity for morpholine ring functionalization.

The morpholine ring can be functionalized selectively at the nitrogen or oxygen atoms depending on reaction conditions, which is important for tailoring the properties of the final carbohydrazide compound.

Concluding Remarks

The preparation of this compound hinges on the efficient synthesis of 5-morpholino-2-nitrobenzoic acid via nucleophilic aromatic substitution, followed by hydrazide formation through reaction with hydrazine. Alternative advanced synthetic methodologies involving oxirane ring opening and Lewis acid catalysis provide additional strategies for morpholine functionalization and may be adapted for this compound. Reaction conditions such as temperature, solvent, and catalyst choice are critical for optimizing yield and purity.

Q & A

Q. Example Protocol :

React 5-nitrobenzenecarboxylic acid with SOCl₂ (1:2 molar ratio) in DMF/dichloromethane at 50°C for 4 hours.

Add morpholine (1:1.1 molar ratio) dropwise under N₂.

Isolate via vacuum filtration and characterize purity via HPLC .

What characterization techniques are critical for confirming the structure and purity of this compound?

Basic Question

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify morpholine ring protons (δ 3.6–4.2 ppm) and nitro group proximity effects on aromatic protons .

- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns consistent with hydrazide cleavage .

- X-ray Crystallography : Resolve stereochemistry of the morpholine-carbohydrazide linkage, critical for biological activity studies .

How should researchers design experiments to investigate reaction mechanisms or optimize conditions?

Advanced Question

Methodological Answer:

Adopt a factorial design to evaluate interactions between variables (e.g., temperature, solvent, catalyst):

- Screening Experiments : Use a 2³ factorial design to test temperature (30°C vs. 50°C), solvent (dichloromethane vs. benzene), and catalyst (SOCl₂ vs. oxalyl dichloride) .

- Response Surface Methodology (RSM) : Model yield (%) as a function of pH and reaction time to identify optimal conditions .

- Validation : Replicate central points to assess reproducibility and apply ANOVA to confirm significance (p < 0.05) .

Framework Alignment : Apply FINER criteria (Feasible, Novel, Ethical) to prioritize hypotheses, e.g., testing eco-friendly solvents .

How can contradictory data on reaction yields or byproduct formation be resolved?

Advanced Question

Methodological Answer:

- Root-Cause Analysis :

- Statistical Reconciliation : Use principal component analysis (PCA) to cluster datasets and isolate outliers from ’s 12-hour reaction trials, which showed inconsistent yields due to solvent decomposition .

What computational tools can predict reaction pathways or optimize synthesis?

Advanced Question

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for nitro group reduction or morpholine ring opening using Gaussian or ORCA .

- COMSOL Multiphysics : Simulate heat/mass transfer in continuous-flow reactors to scale up synthesis while minimizing thermal degradation .

- Machine Learning (ML) : Train models on datasets from to predict optimal solvent-catalyst pairs (e.g., DMF/oxalyl dichloride for high-yield acylations) .

How do structural analogs of this compound inform its biological activity?

Advanced Question

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.